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Compound of Interest

Compound Name: 2-Methylanisole

Cat. No.: B146520 Get Quote

A comparative guide for researchers, scientists, and drug development professionals analyzing

2-Methylanisole and its structural isomers, 3-Methylanisole and 4-Methylanisole.

This document provides a detailed comparison of the physicochemical, spectroscopic, and

toxicological properties of 2-Methylanisole, 3-Methylanisole, and 4-Methylanisole. It includes

standardized experimental protocols for their analysis and visualizations of key experimental

and metabolic pathways to support research and development activities.

Physicochemical Properties
The ortho, meta, and para isomers of methylanisole exhibit distinct physical properties due to

the different positions of the methyl and methoxy groups on the benzene ring. These

differences, particularly in boiling point and refractive index, are critical for their separation and

identification.[1]
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Property
2-Methylanisole
(ortho)

3-Methylanisole
(meta)

4-Methylanisole
(para)

Molecular Formula C₈H₁₀O[2][3] C₈H₁₀O[4][5] C₈H₁₀O

Molecular Weight 122.16 g/mol 122.17 g/mol 122.16 g/mol

Appearance Colorless liquid
Clear, very slight

yellow liquid
Colorless liquid

Boiling Point 170-172 °C 175-176 °C 174-175.5 °C

Melting Point -34.1 °C -47 °C -32 °C

Density (at 25°C) 0.985 g/mL 0.969 g/mL 0.969 g/mL

Refractive Index

(n20/D)
1.516 1.513 1.511

Flash Point 51.3 °C 54 °C 59-60 °C

Water Solubility Insoluble Insoluble Insoluble

CAS Number 578-58-5 100-84-5 104-93-8

Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification of methylanisole

isomers. The substitution pattern on the aromatic ring gives rise to unique signatures in NMR,

IR, and mass spectra.
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Spectrum
2-Methylanisole
(ortho)

3-Methylanisole
(meta)

4-Methylanisole
(para)

¹H NMR (CDCl₃, δ

ppm)

~6.8-7.2 (m, 4H, Ar-

H), ~3.8 (s, 3H, -

OCH₃), ~2.2 (s, 3H, -

CH₃)

~6.7-7.2 (m, 4H, Ar-

H), ~3.7 (s, 3H, -

OCH₃), ~2.3 (s, 3H, -

CH₃)

~7.08 (d, 2H, Ar-H),

~6.79 (d, 2H, Ar-H),

~3.76 (s, 3H, -OCH₃),

~2.28 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, δ

ppm)

Aromatic: ~157, 130,

126, 120, 110; -OCH₃:

~55; -CH₃: ~16

Aromatic: ~159, 139,

129, 121, 113, 112; -

OCH₃: ~55; -CH₃: ~21

Aromatic: ~157.6,

130.0, 129.8, 113.8; -

OCH₃: ~55.1; -CH₃:

~20.3

IR (cm⁻¹)

~2950 (C-H), ~1600,

1500 (C=C aromatic),

~1250 (C-O stretch)

~2950 (C-H), ~1600,

1500 (C=C aromatic),

~1260 (C-O stretch)

~2950 (C-H), ~1610,

1510 (C=C aromatic),

~1245 (C-O stretch)

Mass Spec (EI, m/z) 122 (M+), 107, 91, 77 122 (M+), 107, 91, 77 122 (M+), 107, 91, 77

Toxicological Profile
The toxicological profiles of the isomers show notable differences, particularly for the para-

isomer, which has been studied more extensively. All isomers are considered flammable

liquids.
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Hazard Information
2-Methylanisole
(ortho)

3-Methylanisole
(meta)

4-Methylanisole
(para)

GHS Hazard

Statements

H226 (Flammable

liquid and vapor)

H226 (Flammable

liquid and vapor),

H302 (Harmful if

swallowed)

H226 (Flammable

liquid and vapor),

H302 (Harmful if

swallowed), H315

(Causes skin

irritation), H361

(Suspected of

damaging fertility or

the unborn child),

H412 (Harmful to

aquatic life with long

lasting effects)

Acute Toxicity (Oral

LD50, Rat)
No data available

Intraperitoneal LD50

(mouse) > 500 mg/kg
1,920 mg/kg

Skin Irritation No data available
May cause skin

irritation

Causes skin irritation;

Moderate irritant

(rabbit)

Notes

Toxicological

properties have not

been fully investigated

The toxicological

properties of this

material have not

been fully investigated

Used as a food

flavoring agent

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for
Isomer Separation and Identification
GC-MS is the preferred method for analyzing volatile compounds like methylanisole isomers

due to its high resolution and sensitivity.

Objective: To separate and identify 2-, 3-, and 4-methylanisole in a mixture.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: Dilute the sample mixture (e.g., 1:100) in a suitable solvent like

dichloromethane or hexane.

GC Conditions:

Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-

5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness, is effective for separating these

isomers.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Inlet: 250-300 °C, splitless injection (1 µL).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 1 minute.

Ramp: Increase at 10 °C/min to 280 °C.

Hold: Hold at 280 °C for 5 minutes.

MS Conditions:

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Analysis: Identify isomers based on their distinct retention times. Confirm identity by

comparing the acquired mass spectrum with reference library spectra (e.g., NIST). The

molecular ion (M+) at m/z 122 and characteristic fragments (m/z 107, 91, 77) will be

prominent for all isomers.
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High-Performance Liquid Chromatography (HPLC) for
Isomer Separation
Normal-phase HPLC can be employed for the separation of structural isomers based on

differences in their polarity and interaction with the stationary phase.

Objective: To separate 2-, 3-, and 4-methylanisole isomers.

Instrumentation: An HPLC system with a UV detector.

Sample Preparation: Dissolve the sample mixture in the mobile phase.

HPLC Conditions:

Column: Normal-phase silica column (e.g., LiChrospher® Si-60, 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol

(e.g., 99:1 v/v). The ratio can be optimized to achieve baseline separation.

Flow Rate: 1.0 mL/min.

Temperature: Ambient.

Detection: UV detection at 270 nm.

Data Analysis: Isomers are identified by their unique retention times under the specified

conditions. Quantification can be performed by creating a calibration curve with certified

reference standards for each isomer.

Visualizations
Experimental Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of

methylanisole isomers.
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Caption: Workflow for the separation and identification of methylanisole isomers.

Generalized Metabolic Pathway
Methylanisole isomers, like other xenobiotics, are metabolized in the liver primarily by

Cytochrome P450 (CYP450) enzymes. The primary routes involve O-demethylation or aromatic

hydroxylation.
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Caption: Generalized Phase I metabolic pathways for methylanisole isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://en.wikipedia.org/wiki/Methoxytoluene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanisole
https://www.scbt.com/p/2-methylanisole-578-58-5
https://www.guidechem.com/encyclopedia/3-methylanisole-dic1661.html
https://www.mycocentral.eu/mycotoxins/1013
https://www.benchchem.com/product/b146520#comparative-analysis-of-2-methylanisole-and-its-structural-isomers
https://www.benchchem.com/product/b146520#comparative-analysis-of-2-methylanisole-and-its-structural-isomers
https://www.benchchem.com/product/b146520#comparative-analysis-of-2-methylanisole-and-its-structural-isomers
https://www.benchchem.com/product/b146520#comparative-analysis-of-2-methylanisole-and-its-structural-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

